molecular formula C14H9ClO4 B1416463 3-(Benzo[d][1,3]dioxol-5-yl)-4-chlorobenzoic acid CAS No. 1181596-03-1

3-(Benzo[d][1,3]dioxol-5-yl)-4-chlorobenzoic acid

Cat. No. B1416463
CAS RN: 1181596-03-1
M. Wt: 276.67 g/mol
InChI Key: NTLUFPJEGYDILE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For instance, “1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties” have been synthesized via a Pd-catalyzed C-N cross-coupling .


Molecular Structure Analysis

The molecular structure of a related compound, “3-(benzo[d][1,3]dioxol-5-yl)acryloyl chloride”, has been reported. Its molecular formula is C10H7ClO3, with an average mass of 210.614 Da and a monoisotopic mass of 210.008377 Da .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include cross-coupling reactions with palladium complexes and azides . Additionally, the synthesis of “1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties” involves a Pd-catalyzed C-N cross-coupling .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been reported. For example, “Benzo[d][1,3]dioxol-5-ylboronic acid” has a molecular weight of 165.94 g/mol and a melting point of 226 °C .

Scientific Research Applications

Antidiabetic Agent

The benzodioxol derivatives, including 3-(Benzo[d][1,3]dioxol-5-yl)-4-chlorobenzoic acid , have been characterized and investigated for their potential as antidiabetic agents. In vitro and in vivo studies have shown that these compounds can inhibit α-amylase, an enzyme involved in carbohydrate digestion, which is a target for diabetes treatment . Notably, certain derivatives have demonstrated potent inhibition with IC50 values in the sub-micromolar range, indicating their effectiveness. Moreover, in vivo experiments using a diabetic mice model revealed significant reductions in blood glucose levels, suggesting the compound’s potential for development into a diabetes medication .

Anticancer Activity

Benzodioxol derivatives have also been explored for their anticancer properties. The compounds have undergone in vitro cytotoxicity assessments across various cancer cell lines. Some derivatives have shown significant activity against cancer cells, with IC50 values ranging from 26 to 65 µM . These findings highlight the compound’s potential as a lead structure for developing new anticancer drugs, warranting further in vivo assessments to evaluate their efficacy and safety .

Organoselenium Chemistry

The structural motif of benzo[d][1,3]dioxole is integral to many natural products and synthetic compounds with pharmaceutical and biological applications. Research into novel organoselenium compounds incorporating the benzo[d][1,3]dioxole subunit has been conducted, revealing a wide spectrum of potential applications, including as antioxidants, antitumor agents, anti-infective agents, cytokine inducers, and immuno-modulators . This underscores the versatility of 3-(Benzo[d][1,3]dioxol-5-yl)-4-chlorobenzoic acid in contributing to the synthesis and evaluation of novel organoselenides.

Synthesis of Cross-Coupled Reactions

This compound can be utilized in the synthesis of cross-coupled reactions with palladium complexes and azides under mild conditions . Such reactions are fundamental in creating complex molecules for pharmaceuticals and materials science, indicating the compound’s importance in synthetic organic chemistry.

Flavouring Substance

Although not directly related to 3-(Benzo[d][1,3]dioxol-5-yl)-4-chlorobenzoic acid , its structural relatives have been synthesized and intended for use as flavouring substances in specific food categories . This application demonstrates the potential of the compound’s derivatives to contribute to the food industry as flavour enhancers.

Pharmaceutical Applications

Compounds with the benzo[d][1,3]dioxol structure have been used in treating conditions such as rheumatic diseases, rheumatoid arthritis, and osteoarthritis . This suggests that 3-(Benzo[d][1,3]dioxol-5-yl)-4-chlorobenzoic acid could be modified or serve as a precursor for pharmaceuticals targeting these ailments.

Mechanism of Action

The mechanism of action of related compounds has been studied in the context of their anticancer activity. For instance, “1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties” have been shown to cause cell cycle arrest at the S phase and induce apoptosis in cancer cells .

properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-4-chlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClO4/c15-11-3-1-9(14(16)17)5-10(11)8-2-4-12-13(6-8)19-7-18-12/h1-6H,7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTLUFPJEGYDILE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=C(C=CC(=C3)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30653543
Record name 3-(2H-1,3-Benzodioxol-5-yl)-4-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzo[d][1,3]dioxol-5-yl)-4-chlorobenzoic acid

CAS RN

1181596-03-1
Record name 3-(2H-1,3-Benzodioxol-5-yl)-4-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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